![molecular formula C9H13ClN6 B12314559 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a tetrazolo[1,5-a]pyrimidine moiety. The presence of these two rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride typically involves a multi-step process. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild conditions, often utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide to achieve good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced catalytic systems and solvent-free conditions can further enhance the scalability of the synthesis .
化学反応の分析
Types of Reactions: 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with unique photophysical properties
作用機序
The mechanism of action of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other signaling proteins .
類似化合物との比較
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochloride
Comparison: Compared to these similar compounds, 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is unique due to its specific combination of piperidine and tetrazolo[1,5-a]pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
特性
分子式 |
C9H13ClN6 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC名 |
7-piperidin-4-yltetrazolo[1,5-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H12N6.ClH/c1-4-10-5-2-7(1)8-3-6-11-9-12-13-14-15(8)9;/h3,6-7,10H,1-2,4-5H2;1H |
InChIキー |
QQFUBMZSIQAESH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=NC3=NN=NN23.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




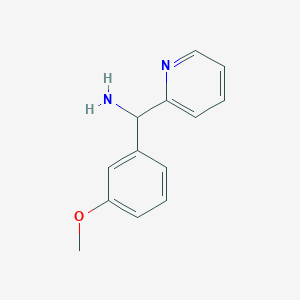
amine](/img/structure/B12314497.png)
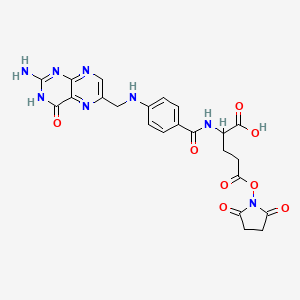
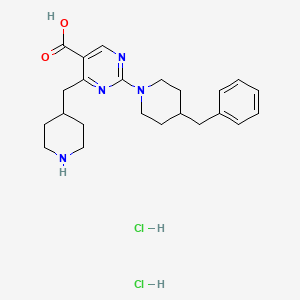
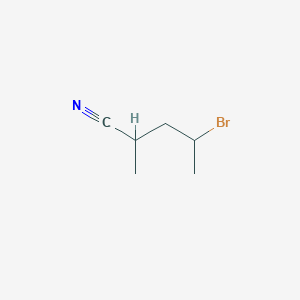
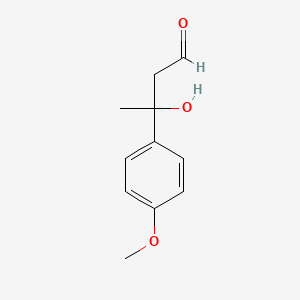

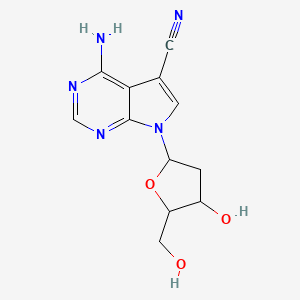


![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
